2-Chloro-5-cyanobenzene-1-sulfonyl chloride

概要

説明

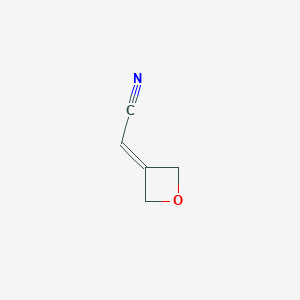

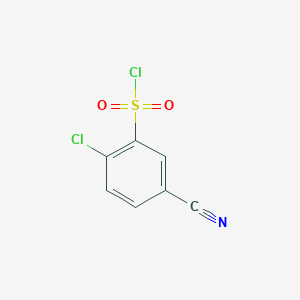

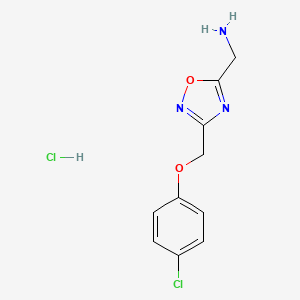

“2-Chloro-5-cyanobenzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 942199-56-6 . It has a molecular weight of 236.08 and its IUPAC name is 2-chloro-5-cyanobenzenesulfonyl chloride . The compound is solid in physical form .

Synthesis Analysis

The preparation of 2-chloro-5-cyanobenzene-1-sulfonyl chloride involves dissolving commercially available 4-chloro-3-benzonitrile in 4 parts of THF. To a portion of water, sodium hydrosulfide (3 equiv.) is added and stirred at 45 °C overnight .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3Cl2NO2S/c8-6-2-1-5(4-10)3-7(6)13(9,11)12/h1-3H . This code provides a specific string of characters that represent the compound’s molecular structure.

Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 351.9±32.0 °C . It has a density of 1.65 and is stored under inert gas (nitrogen or Argon) at 2-8°C . It is a crystalline solid .

科学的研究の応用

Synthesis of High-Purity Fluorobenzene Derivatives

A study by R. Moore (2003) highlighted the use of sulfonyl chloride derivatives in the synthesis of high-purity fluorobenzene compounds. The process involves directing fluorine substitution to specific positions on the aryl ring, showing potential applications in agricultural and pharmaceutical industries.

Potential in Herbicide Development

Research by R. Cremlyn and T. Cronje (1979) explored the conversion of dichlorophenols into various substituted benzenesulfonyl chlorides. These derivatives have potential applications as herbicides, highlighting the role of sulfonyl chlorides in developing agricultural chemicals.

Modification of Ion-Exchange Membranes

K. Takata and T. Sata (1996) investigated the introduction of sulfonyl chloride groups into membranous copolymers, affecting their transport properties. The study, found here, demonstrates the application of sulfonyl chlorides in enhancing the permselectivity and electrical resistance of membranes, relevant to water treatment and energy sectors.

Reduction of Water Consumption in Pharmaceutical Manufacturing

A study by V. Andosov et al. (1976) focused on the industrial synthesis of sulfonyl chloride intermediates for sulfanilamide preparations. The research contributes to reducing water consumption and waste in pharmaceutical manufacturing.

Heterocyclic Compound Synthesis

C. A. Obafemi (1982) conducted research on reactions of thiophenesulfonyl chloride derivatives, leading to various sulfonamides and azides. The study, available here, underscores the role of sulfonyl chlorides in synthesizing heterocyclic compounds, which have multiple applications in chemical and pharmaceutical industries.

Solid-Phase Synthesis of Heterocyclic Compounds

P. Holte, L. Thijs, and B. Zwanenburg (1998) demonstrated the use of polymer-supported sulfonyl chloride in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones. This method, detailed here, is significant for the rapid synthesis of structurally complex molecules, crucial in drug discovery and development.

Application in Dental and Bone Growth Studies

P. Goland and N. G. Grand (1968) explored the use of chloro-s-triazines, including sulfonyl chloride derivatives, as markers for studying the growth of teeth and bones. Their research, found here, provides insights into the application of these compounds in biological and medical research.

Influences on Hydrolysis Reactions

S. Ivanov et al. (2005) investigated the bifunctional catalysis of sulfonyl chlorides' hydrolysis. This study, available here, provides valuable insights into the chemical behavior of sulfonyl chlorides, contributing to our understanding of reaction mechanisms in organic chemistry.

One-Pot Synthesis of Sulfonamides and Sulfonyl Azides

B. Maleki et al. (2013) described a method for synthesizing sulfonamides and sulfonyl azides from thiols, demonstrating the versatility of sulfonyl chlorides in synthetic chemistry. The study can be found here.

Reagent for Oligonucleotide Synthesis

M. Rubinstein and A. Patchornik (1975) used poly(3,5-diethylstyrene) sulfonyl chloride for synthesizing internucleotide bonds. This application, detailed here, is crucial in the field of genetic engineering and biotechnology.

Safety and Hazards

作用機序

Target of Action

It is known that sulfonyl chloride compounds often react with amines, alcohols, and phenols .

Mode of Action

The mode of action of 2-Chloro-5-cyanobenzene-1-sulfonyl chloride involves electrophilic aromatic substitution . In this process, the electron-rich aromatic ring attacks the electrophile, forming a sigma bond. This results in a positively charged intermediate, which then undergoes deprotonation to restore aromaticity .

Result of Action

Sulfonyl chloride compounds are known to be reactive and can form sulfonamides and sulfonic esters when they react with amines and alcohols, respectively .

Action Environment

The action, efficacy, and stability of 2-Chloro-5-cyanobenzene-1-sulfonyl chloride can be influenced by various environmental factors. For instance, the compound is typically stored under inert gas at 2-8°C to maintain its stability . The reaction conditions, such as temperature and solvent, can also affect the compound’s reactivity and the outcome of its reactions.

特性

IUPAC Name |

2-chloro-5-cyanobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO2S/c8-6-2-1-5(4-10)3-7(6)13(9,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVMCIXSPYERDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693275 | |

| Record name | 2-Chloro-5-cyanobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

942199-56-6 | |

| Record name | 2-Chloro-5-cyanobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B1423696.png)

![7-Methyl-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1423697.png)

![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1423698.png)

![7-chloro-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1423705.png)

![8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1423706.png)